molecular formula C21H16N2O4S B3876419 N-benzyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide

N-benzyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide

Cat. No. B3876419
M. Wt: 392.4 g/mol
InChI Key: CNOZMJKXBGTANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide, also known as BDBS, is a chemical compound that has been widely studied for its potential use in scientific research. BDBS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-benzyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. Specifically, N-benzyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of pH in cells.
Biochemical and Physiological Effects:
N-benzyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the inhibition of protein-protein interactions. Additionally, N-benzyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, N-benzyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide has been shown to have a high degree of selectivity for certain enzymes and proteins, making it a useful tool for studying specific biological processes. However, one limitation of using N-benzyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide is its relatively low potency compared to other enzyme inhibitors, which may limit its usefulness in certain applications.

Future Directions

There are several potential future directions for research on N-benzyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide. One area of interest is the development of more potent N-benzyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide derivatives that could be used as more effective enzyme inhibitors. Additionally, further research is needed to fully understand the mechanism of action of N-benzyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide and its potential applications in drug discovery and cancer therapy. Finally, there is potential for the use of N-benzyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide in the development of new diagnostic tools for certain diseases.

Scientific Research Applications

N-benzyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide has been used in a variety of scientific research applications, including the study of enzyme inhibitors, protein-protein interactions, and drug discovery. One area of particular interest is the potential use of N-benzyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-benzyl-3-(1,3-dioxoisoindol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c24-20-18-11-4-5-12-19(18)21(25)23(20)16-9-6-10-17(13-16)28(26,27)22-14-15-7-2-1-3-8-15/h1-13,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOZMJKXBGTANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.